Fepradinol
Overview
Description
Fepradinol is a small molecule compound with the chemical formula C₁₂H₁₉NO₂ . It is known for its potential therapeutic applications, particularly as a non-steroidal anti-inflammatory agent. This compound has been studied for its effects on various biological systems, including its role as a beta-adrenergic receptor antagonist .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fepradinol can be synthesized through a multi-step process involving the reaction of 2-hydroxy-2-phenylethylamine with 2-methylpropan-1-ol under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors that allow for precise control over reaction conditions. The process involves the use of high-purity reagents and advanced purification techniques to obtain the final product with high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: Fepradinol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert this compound into different reduced forms, which may have distinct biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
Chemistry: Fepradinol is used as a model compound in studies of beta-adrenergic receptor antagonists and their interactions with other molecules.
Biology: Research has focused on the effects of this compound on cellular signaling pathways and its potential as a therapeutic agent for inflammatory conditions.
Medicine: this compound’s anti-inflammatory properties make it a candidate for the treatment of conditions such as arthritis and other inflammatory diseases.
Industry: this compound is used in the development of new pharmaceuticals and as a reference compound in quality control processes
Mechanism of Action
Fepradinol functions primarily as a beta-adrenergic receptor antagonist. By blocking these receptors, this compound diminishes the effects of catecholamines like adrenaline and noradrenaline. This leads to a decrease in heart rate, reduction in cardiac contractility, and dilation of blood vessels, collectively contributing to lower blood pressure and reduced workload on the heart .
Additionally, this compound exhibits some degree of intrinsic sympathomimetic activity, providing a stabilizing effect on heart rate and blood pressure without leading to profound bradycardia or hypotension. It also impacts the renin-angiotensin-aldosterone system by inhibiting renin release, further contributing to its blood pressure-lowering effects .
Comparison with Similar Compounds
- Propranolol
- Metoprolol
- Atenolol
Properties
IUPAC Name |
2-[(2-hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-12(2,9-14)13-8-11(15)10-6-4-3-5-7-10/h3-7,11,13-15H,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOOBRUZWPQOER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60866967 | |
Record name | 2-[(2-Hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60866967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36981-91-6, 63075-47-8 | |
Record name | Fepradinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36981-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fepradinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036981916 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fepradinol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063075478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fepradinol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15902 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-[(2-Hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60866967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FEPRADINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/860MHI4WBA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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